molecular formula C8H7BrO2S B2880831 Methyl 3-(4-bromo-thiophen-2-yl)-acrylate CAS No. 91150-58-2

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate

Cat. No.: B2880831
CAS No.: 91150-58-2
M. Wt: 247.11
InChI Key: OPKVLLQCBXEGTN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate (CAS 91150-58-2) is a brominated thiophene derivative with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . This compound is supplied as a highly purified reagent designed for research applications and should be stored at -20°C to ensure stability . As an acrylate ester featuring a reactive bromine atom on the thiophene ring, it serves as a versatile intermediate in organic synthesis and materials science. Thiophene-based compounds are of significant research interest due to their broad utility in developing enzyme inhibitors, photochromic materials, bioprobes, and dyes . The structural features of this molecule make it a valuable building block for constructing more complex architectures via cross-coupling reactions, such as the Suzuki reaction, which is widely used to create conjugated systems for functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKVLLQCBXEGTN-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 4 Bromo Thiophen 2 Yl Acrylate and Its Analogues

Direct Esterification Approaches from Corresponding Acrylic Acids

A primary route to Methyl 3-(4-bromo-thiophen-2-yl)-acrylate involves the synthesis of the carboxylic acid precursor, 3-(4-bromo-thiophen-2-yl)acrylic acid, followed by its esterification. This two-step process allows for the isolation and purification of the intermediate acid, ensuring the final product's quality.

Synthesis of 3-(4-bromo-thiophen-2-yl)acrylic Acid Precursors

The synthesis of the acrylic acid precursor can be achieved through classical condensation reactions such as the Knoevenagel or Perkin reactions. The Knoevenagel condensation, for instance, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.org In a typical procedure, 4-bromo-2-thiophenecarboxaldehyde (B41693) would be reacted with malonic acid in the presence of a weak base like pyridine, which serves as both the solvent and catalyst. vulcanchem.com This reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated acid. wikipedia.org

The Perkin reaction offers an alternative pathway, utilizing the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orglongdom.orglongdom.orgbyjus.com For the synthesis of 3-(4-bromo-thiophen-2-yl)acrylic acid, 4-bromo-2-thiophenecarboxaldehyde would be reacted with acetic anhydride and an alkali acetate (B1210297). longdom.org

Reaction Aldehyde Reagent Base/Catalyst Product
Knoevenagel4-bromo-2-thiophenecarboxaldehydeMalonic acidPyridine3-(4-bromo-thiophen-2-yl)acrylic acid
Perkin4-bromo-2-thiophenecarboxaldehydeAcetic anhydrideAlkali Acetate3-(4-bromo-thiophen-2-yl)acrylic acid

Esterification Protocols for Methyl Acrylates

Once the 3-(4-bromo-thiophen-2-yl)acrylic acid precursor is obtained, it can be converted to its methyl ester via several standard esterification methods. A common and straightforward approach is acid-catalyzed esterification, often referred to as Fischer esterification. researchgate.net This equilibrium reaction involves heating the carboxylic acid in an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netgoogle.com The removal of water as it is formed, often by azeotropic distillation, can drive the equilibrium towards the formation of the ester. google.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. The resulting acyl chloride is then reacted with methanol to give the methyl ester. This method is often faster and avoids the equilibrium limitations of Fischer esterification.

Method Carboxylic Acid Reagent Catalyst/Conditions Product
Fischer Esterification3-(4-bromo-thiophen-2-yl)acrylic acidMethanolSulfuric Acid, HeatThis compound
Acyl Chloride Formation3-(4-bromo-thiophen-2-yl)acrylic acidThionyl Chloride-3-(4-bromo-thiophen-2-yl)acryloyl chloride
Esterification of Acyl Chloride3-(4-bromo-thiophen-2-yl)acryloyl chlorideMethanol-This compound

Olefinating Reactions for Alpha,Beta-Unsaturated Systems

Olefination reactions provide a direct method for the formation of the carbon-carbon double bond in α,β-unsaturated systems, starting from an aldehyde and a phosphorus-stabilized carbanion or a ketone and an aldehyde.

Horner-Wadsworth-Emmons Reactions and Stereochemical Control

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters with excellent stereocontrol. alfa-chemistry.comwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, 4-bromo-2-thiophenecarboxaldehyde is reacted with a phosphonate (B1237965) reagent such as trimethyl phosphonoacetate in the presence of a base. wpmucdn.com

A significant advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene as the major product. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The stereoselectivity can be influenced by the reaction conditions, including the nature of the base, the solvent, and the temperature. wikipedia.org The use of stabilized phosphonate ylides in the HWE reaction generally leads to a high degree of (E)-selectivity. organic-chemistry.org

Aldehyde Phosphonate Reagent Base Typical Product Stereochemistry
4-bromo-2-thiophenecarboxaldehydeTrimethyl phosphonoacetateSodium methoxide(E)-Methyl 3-(4-bromo-thiophen-2-yl)-acrylate
4-bromo-2-thiophenecarboxaldehydeTriethyl phosphonoacetateSodium hydride(E)-Ethyl 3-(4-bromo-thiophen-2-yl)-acrylate

Claisen-Schmidt Condensation as Analogous Pathways for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that is particularly useful for the synthesis of chalcones and their analogues. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org While not a direct route to this compound, it is a highly relevant analogous pathway for the synthesis of thiophene-containing chalcone derivatives, which share the α,β-unsaturated carbonyl motif.

In a typical Claisen-Schmidt condensation, 4-bromothiophene-2-carbaldehyde could be reacted with an acetophenone (B1666503) derivative in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide to yield a thiophene-containing chalcone. acs.orgresearchgate.net The reaction conditions can be optimized to favor the formation of the desired product in high yield. numberanalytics.com

Thiophene (B33073) Aldehyde Ketone Base Product Type
4-bromothiophene-2-carbaldehydeAcetophenoneSodium HydroxideThiophene-containing chalcone
4-bromothiophene-2-carbaldehyde4'-methoxyacetophenonePotassium HydroxideMethoxy-substituted thiophene chalcone

Cross-Coupling Strategies for Thiophene Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including thiophene. These reactions allow for the introduction of various substituents onto the thiophene core, providing access to a wide range of analogues of this compound.

The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of an organoboron compound with an organohalide. libretexts.org A brominated thiophene derivative can be coupled with a boronic acid or ester to form a new carbon-carbon bond. nih.gov This is a versatile method for introducing aryl or vinyl groups onto the thiophene ring.

The Heck reaction provides a means to couple an organohalide with an alkene. organic-chemistry.orgnih.gov In this context, a brominated thiophene could be directly coupled with methyl acrylate (B77674) in the presence of a palladium catalyst and a base to form the desired product. nih.gov

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. liverpool.ac.uk This reaction could be employed to introduce an alkynyl substituent onto the bromothiophene ring, which could then be further elaborated to the desired acrylate.

Reaction Thiophene Substrate Coupling Partner Catalyst Product Type
Suzuki-Miyaura2,4-Dibromothiophene (B1333396)Arylboronic acidPalladium(0) complexAryl-substituted bromothiophene
Heck4-BromothiopheneMethyl acrylatePalladium(0) complexMethyl 3-(4-thiophen-2-yl)-acrylate derivative
Sonogashira2-BromothiopheneTerminal alkynePalladium(0)/Copper(I) complexAlkynyl-substituted thiophene

Palladium-Catalyzed Arylation and Alkylation at Thiophene Positions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes for the formation of C-C bonds. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent method for the synthesis of substituted acrylates.

In the context of synthesizing this compound, a plausible Heck reaction would involve the coupling of a dihalogenated thiophene, such as 2-iodo-4-bromothiophene, with methyl acrylate. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the 2-position of the thiophene ring.

A typical Heck coupling protocol is outlined in the table below. While specific conditions for this exact transformation are not widely reported, general methodologies for Heck reactions involving aryl halides and methyl acrylate provide a strong foundation. nih.gov

Parameter Condition Reference
Aryl Halide 2-Iodo-4-bromothiopheneGeneral Knowledge
Alkene Methyl acrylate nih.gov
Catalyst Palladium(II) acetate (Pd(OAc)₂) nih.gov
Ligand Triphenylphosphine (PPh₃)General Knowledge
Base Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) nih.gov
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)General Knowledge
Temperature 80-120 °CGeneral Knowledge

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki Cross-Coupling Reactions Utilizing Brominated Thiophenes

The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful tool for forming C-C bonds. libretexts.org For the synthesis of this compound, two main Suzuki strategies can be envisioned.

One approach involves the reaction of 2,4-dibromothiophene with a suitable organoboron reagent derived from methyl acrylate, such as a boronic acid or a boronic ester. The differential reactivity of the bromine atoms on the thiophene ring (the bromine at the 2-position being more reactive) can allow for selective mono-coupling. researchgate.net

Alternatively, a thiophene boronic acid derivative can be coupled with a brominated acrylate. For instance, (4-bromothiophen-2-yl)boronic acid could be reacted with methyl 3-bromoacrylate. The synthesis of various thiophene boronic acids is well-established. ntnu.nod-nb.info

The following table summarizes a generalized Suzuki coupling procedure.

Parameter Condition Reference
Organohalide 2,4-Dibromothiophene researchgate.netnih.gov
Organoboron Reagent (3-Methoxy-3-oxoprop-1-en-1-yl)boronic acidGeneral Knowledge
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) nih.gov
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) researchgate.netnih.gov
Solvent Toluene, Dioxane, or Dimethoxyethane (DME)/Water unimib.it
Temperature 80-110 °CGeneral Knowledge

The catalytic cycle of the Suzuki reaction involves oxidative addition of the organohalide to the palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to give the coupled product. libretexts.org

Other Transition Metal-Catalyzed Coupling Approaches in Thiophene Chemistry

While palladium catalysis is prevalent, other transition metals like nickel and copper also offer effective catalytic systems for cross-coupling reactions in thiophene chemistry.

Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed direct arylation polymerization of thiophene derivatives has been reported, demonstrating the utility of nickel in forming C-C bonds with thiophenes. northeastern.eduresearchgate.netnih.gov These methods could potentially be adapted for the non-polymerizing synthesis of the target acrylate. A typical system might involve a nickel(II) salt, a ligand such as a bipyridine, and a base. rsc.org

Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming carbon-heteroatom bonds but can also be employed for C-C bond formation. Copper-catalyzed arylation of various substrates has been documented, and these methods could be explored for the synthesis of thiophene acrylates. researchgate.net

The table below provides a conceptual overview of reaction components for these alternative methods.

Catalyst System Reactants General Conditions Reference
Nickel-based 4-Bromo-2-iodothiophene, Methyl acrylateNiCl₂(dppp), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane) core.ac.uk
Copper-based 4-Bromo-2-iodothiophene, Methyl acrylateCuI, Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) researchgate.net

Radical Mediated Synthetic Routes

Radical reactions provide an alternative to transition metal-catalyzed methods and can be effective for the formation of the acrylate double bond or for the functionalization of the thiophene ring.

Radical Addition to Acrylate Moieties

The addition of a thiophene-based radical to an acrylate derivative is a potential route to form the desired product. A 4-bromothiophen-2-yl radical could be generated from a suitable precursor, such as 2-iodo-4-bromothiophene, using a radical initiator like azobisisobutyronitrile (AIBN) or through photolytic methods. This radical could then add to methyl acrylate.

The thiol-ene reaction, a radical addition of a thiol to an alkene, is a well-established method. acsgcipr.org While this would not directly form the target acrylate, it demonstrates the principle of radical addition to activated double bonds. A related process could involve the addition of a thiophenol derivative to an alkyne, followed by further transformations.

A general scheme for a radical addition is presented below.

Radical Precursor Radical Acceptor Initiator Solvent Reference
2-Iodo-4-bromothiopheneMethyl acrylateAIBN or UV lightBenzene or Toluene acsgcipr.org

These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Halogenation and Dehydrohalogenation Sequences for Acrylic Acid Precursors

An alternative strategy involves first synthesizing a thiophene-substituted acrylic acid or ester and then introducing the bromine atom onto the thiophene ring. For example, methyl 3-(thiophen-2-yl)acrylate can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction of thiophene-2-carboxaldehyde with an appropriate phosphorane or phosphonate.

The subsequent bromination of methyl 3-(thiophen-2-yl)acrylate would need to be regioselective. The directing effects of the acrylate substituent would influence the position of bromination. Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly used for the bromination of thiophene rings.

Another approach within this category is the halogenation of a saturated precursor followed by dehydrohalogenation. For instance, methyl 3-(thiophen-2-yl)propanoate could be synthesized and then brominated on the thiophene ring. A subsequent halogenation on the propanoate side chain, followed by elimination, would form the acrylate double bond.

The table below outlines a possible sequence.

Step Reactants Reagents Product
1. Acrylate formationThiophene-2-carboxaldehyde, Methyl (triphenylphosphoranylidene)acetate-Methyl 3-(thiophen-2-yl)acrylate
2. BrominationMethyl 3-(thiophen-2-yl)acrylateN-Bromosuccinimide (NBS), Acetic acidMethyl 3-(bromo-thiophen-2-yl)acrylate isomers

Careful control of reaction conditions would be necessary to achieve the desired 4-bromo isomer as the major product.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 4 Bromo Thiophen 2 Yl Acrylate

Reactions at the Carbon-Carbon Double Bond of the Acrylate (B77674) Moiety

The acrylate moiety in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate features a carbon-carbon double bond that is activated towards certain chemical transformations due to the electron-withdrawing nature of the adjacent ester group. This activation facilitates a range of reactions, including nucleophilic additions, cycloadditions, and polymerization processes.

Nucleophilic Addition Pathways

The electron-deficient β-carbon of the acrylate's double bond is susceptible to attack by nucleophiles in what is known as a Michael addition or conjugate addition reaction. srce.hrnih.govacs.org This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. srce.hrresearchgate.net A variety of nucleophiles, including stabilized carbanions and heteroatoms like sulfur, nitrogen, and oxygen, can participate in these additions. nih.govresearchgate.net

For instance, the addition of thiols to α,β-unsaturated carbonyl compounds, a thia-Michael addition, is a well-established method for synthesizing organosulfur compounds. srce.hr The reaction can be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate anion, thereby increasing the reaction rate. nih.gov The efficiency of the addition is influenced by factors such as the basicity of the thiol, the electron deficiency of the acrylate, and steric hindrance around the reaction centers. nih.gov

Table 1: Examples of Nucleophilic Additions to Activated Alkenes

Nucleophile (Michael Donor) Acceptor (Activated Alkene) Product Type Catalyst/Conditions
Thiophenol Citral 3,7-dimethyl-3-(phenylthio)oct-6-enal KF/Alumina, solvent-free
Diethyl Malonate Alkyl Acrylate & Aldehyde Highly functionalized hydroxyl and ester compounds Ethyl diphenylphosphine
4-Chlorothiophenol Thiophene-containing chalcones 1-(substituted aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones Base-catalyzed

This table presents examples of Michael additions involving various nucleophiles and activated alkenes, similar to the reactivity expected for this compound.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions in related systems)

The carbon-carbon double bond of the acrylate can also act as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgfrontiersin.org The versatility of this reaction makes it a significant route for synthesizing a wide array of heterocyclic compounds. wikipedia.orgmdpi.com

While specific studies on this compound are not detailed, related systems involving acrylates demonstrate their participation in such reactions. For example, the reaction of pyridinium-3-olates and pyrazinium-3-olates with methyl acrylate has been studied, showing a preference for 1,3-dipolar cycloaddition to form 8-azabicyclo[3.2.1]oct-3-en-2-ones. sciforum.net The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.orgfrontiersin.org

Common 1,3-dipoles that react with alkenes and alkynes include azides, nitrile oxides, and azomethine ylides, yielding triazoles, isoxazoles, and pyrrolidines, respectively. youtube.com The reaction mechanism is concerted, involving a six-pi-electron transition state. frontiersin.org

Polymerization Behavior and Oligomer Formation

Acrylate monomers, including those with thiophene (B33073) substituents, are known to undergo polymerization to form polymers and oligomers with potentially interesting electronic and material properties. universiteitleiden.nlnih.gov The polymerization can proceed through various mechanisms, including radical polymerization. researchgate.net

The synthesis of polymers from thiophene-containing monomers can be initiated by chemical or electrochemical methods. google.com For instance, poly(3-alkyl)thiophenes are often more soluble and processable than unsubstituted polythiophene. universiteitleiden.nl The properties of the resulting polymers, such as conductivity, are dependent on the polymerization method and the nature of the substituents on the thiophene ring. universiteitleiden.nl

The formation of oligomers of discrete sizes, such as oligothiophenes, is also an area of significant research. These oligomers serve as models for understanding the properties of the corresponding polymers. universiteitleiden.nldtic.mil The synthesis of these oligomers often involves metal-catalyzed coupling reactions. universiteitleiden.nl

Transformations Involving the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic heterocycle that can undergo various transformations, particularly electrophilic aromatic substitution and regioselective functionalization.

Electrophilic Aromatic Substitutions on the Thiophene Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophene. wikipedia.orgmasterorganicchemistry.com In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The thiophene ring is generally more reactive towards electrophiles than benzene. derpharmachemica.com

The mechanism involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The position of substitution on the thiophene ring is influenced by the directing effects of existing substituents. wikipedia.org For a 2-substituted thiophene, electrophilic attack generally occurs at the 5-position. However, the presence of the acrylate group at the 2-position and a bromine atom at the 4-position will influence the regioselectivity of further substitutions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS). acs.org

Regioselective Functionalization of the Thiophene Core

The bromine atom on the thiophene ring of this compound provides a handle for regioselective functionalization through cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. researchgate.netrsc.org

In these reactions, the brominated thiophene can act as the electrophilic partner, reacting with an organoboronic acid (in the case of Suzuki coupling) in the presence of a palladium catalyst and a base. researchgate.net The site-selectivity of these reactions is crucial, especially in polyhalogenated systems. Generally, for polyhalogenated thiophenes, oxidative addition of the palladium catalyst occurs preferentially at the C-X bond alpha to the sulfur atom (C2 or C5 positions). nih.gov

Furthermore, direct lithiation followed by reaction with an electrophile is another strategy for regioselective functionalization of thiophenes. mdpi.com The position of lithiation can be controlled by the directing effects of existing substituents and the reaction conditions. mdpi.commdpi.com

Table 2: Methods for Regioselective Functionalization of Thiophenes

Reaction Type Reagents Position of Functionalization Reference
Suzuki Cross-Coupling Arylboronic acid, Pd catalyst, Base Position of the bromine atom nih.gov
Direct Lithiation-Alkylation n-BuLi, Alkyl halide Position of the most acidic proton mdpi.com
Bromination N-Bromosuccinimide (NBS) Typically the most activated position acs.org

This table summarizes common methods for achieving regioselective functionalization on a thiophene ring, which are applicable to this compound.

Reactivity of the Bromine Substituent

The bromine atom attached to the thiophene ring is a key functional handle, enabling a wide array of subsequent chemical modifications. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the acrylate group can influence the reactivity of the C-Br bond, making it a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position of the thiophene ring, leading to a diverse library of substituted thiophene derivatives. researchgate.net

Heck Coupling: In a Heck coupling reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. beilstein-journals.orgresearchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. The outcome of the Heck reaction can be influenced by various factors, including the choice of catalyst, solvent, and base. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgresearchgate.net this compound could be coupled with a variety of organostannanes to introduce diverse substituents onto the thiophene ring. scispace.com A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org The Sonogashira coupling of this compound would lead to the synthesis of 4-alkynylthiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. nih.gov

Other Cross-Coupling Reactions: The bromine substituent also allows for participation in other important cross-coupling reactions, such as the Negishi coupling (with organozinc reagents) researchgate.net and Buchwald-Hartwig amination (for the formation of C-N bonds).

The versatility of the bromine atom as a synthetic handle is summarized in the table below, illustrating the potential for diverse functionalization of the thiophene core.

Cross-Coupling ReactionCoupling PartnerResulting BondPotential Products
Suzuki-Miyaura Organoboron ReagentC-CAryl-, heteroaryl-, alkyl-, or alkenyl-substituted thiophenes
Heck AlkeneC-CAlkenyl-substituted thiophenes
Stille Organotin ReagentC-CAryl-, heteroaryl-, alkyl-, or alkenyl-substituted thiophenes
Sonogashira Terminal AlkyneC-C (sp-sp2)Alkynyl-substituted thiophenes
Negishi Organozinc ReagentC-CAryl-, heteroaryl-, alkyl-, or alkenyl-substituted thiophenes
Buchwald-Hartwig AmineC-NAmino-substituted thiophenes

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a thienyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations. A common method for initiating such reactions is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (nBu3SnH).

Upon generation, the thienyl radical can undergo several reaction pathways. One possibility is intermolecular trapping by a suitable radical acceptor. koreascience.kr Another significant pathway is intramolecular radical cyclization, provided a suitable unsaturated moiety is present elsewhere in the molecule or in a reaction partner. For instance, if the molecule were appropriately functionalized, the thienyl radical could add to a tethered alkene or alkyne, leading to the formation of a new ring system. wikipedia.orgnih.gov The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific stereoelectronic properties of the transition state. nih.gov

In the absence of other reaction partners, the thienyl radical can abstract a hydrogen atom from a donor molecule, such as the solvent or a tin hydride, resulting in debromination of the thiophene ring. mdpi.com

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of this compound is susceptible to both hydrolysis and transesterification reactions, which allow for the modification of the acrylate moiety.

Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-bromo-thiophen-2-yl)-acrylic acid. Base-catalyzed hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of a catalyst. Titanium alkoxides, such as titanium(IV) isopropoxide, are effective catalysts for the transesterification of acrylate esters. google.comresearchgate.net This reaction is often driven to completion by removing the methanol (B129727) byproduct, for instance, by distillation. google.com The use of titanium alkoxide catalysts is advantageous as they can be active under relatively mild conditions. researchgate.net

The following table summarizes the conditions and products for these transformations.

ReactionReagentsCatalystProduct
Ester Hydrolysis (Basic) H2O, NaOH or KOH-3-(4-bromo-thiophen-2-yl)-acrylic acid
Ester Hydrolysis (Acidic) H2OH2SO43-(4-bromo-thiophen-2-yl)-acrylic acid
Transesterification R-OH (an alcohol)Titanium(IV) isopropoxideAlkyl 3-(4-bromo-thiophen-2-yl)-acrylate

Intramolecular Cyclization and Annulation Pathways

The strategic placement of reactive functional groups on the thiophene ring and the acrylate chain of this compound can facilitate intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclization: Following a cross-coupling reaction to introduce a suitable functional group at the 4-position, intramolecular cyclization can be envisioned. For example, if a nucleophilic group, such as a hydroxyl or amino group, is introduced onto a side chain attached at the 4-position, it could potentially attack the electrophilic beta-carbon of the acrylate system in a Michael-type addition, leading to the formation of a new heterocyclic ring fused to the thiophene. The regioselectivity of such cyclizations would depend on the length and nature of the tether connecting the nucleophile to the thiophene ring. nih.gov

Annulation Pathways: Annulation reactions involve the formation of a new ring onto an existing one. For this compound, this could be achieved by reacting it with a bifunctional reagent that can engage both the thiophene ring and the acrylate moiety. For instance, a reagent with both a nucleophilic and an electrophilic center could potentially react in a tandem fashion to build a new ring. Furthermore, annulation strategies involving the bromine substituent are also plausible. Following conversion of the bromine to a more reactive functional group, such as a lithiated species, reaction with a suitable dielectrophile could initiate an annulation cascade. Annulation of substituted benzothiophenes with phenols has been reported as a route to complex fused systems, suggesting that similar strategies could be applied to this thiophene derivative. nih.govresearchgate.net

Derivatization and Structure Activity Relationship Studies

Synthesis of Extended Conjugated Systems via Functionalization

The presence of a bromine atom on the thiophene (B33073) ring of Methyl 3-(4-bromo-thiophen-2-yl)-acrylate makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system of the molecule, a critical factor for tuning its optoelectronic properties.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the thiophene ring by coupling with alkenes. For instance, reacting this compound with styrene (B11656) or its derivatives in the presence of a palladium catalyst can yield stilbene-like structures. The extended conjugation in these products often leads to a red-shift in their absorption and emission spectra, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org

Suzuki Coupling: Suzuki coupling involves the reaction with organoboron compounds, typically boronic acids or esters. This method is widely used to introduce aryl or heteroaryl substituents at the 4-position of the thiophene ring. nih.govntnu.no The choice of the boronic acid allows for precise control over the electronic properties of the final product. For example, coupling with electron-donating or electron-withdrawing arylboronic acids can modulate the HOMO and LUMO energy levels of the molecule. nih.gov

Stille Coupling: In a Stille coupling, organotin compounds are used to introduce a variety of hydrocarbon groups. This reaction is known for its tolerance to a wide range of functional groups, making it a valuable tool for the synthesis of complex conjugated molecules. organic-chemistry.orgwikipedia.org Donor-acceptor type copolymers can be synthesized using Stille cross-coupling, which have applications in electrochromic devices. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne functionalities by reacting with terminal alkynes. organic-chemistry.orgnih.gov This reaction is particularly useful for creating rigid, linear conjugated systems. The resulting enyne structures can serve as precursors for more complex aromatic systems or be used directly in materials for nonlinear optics.

A summary of representative cross-coupling reactions for extending the conjugated system is presented in the table below.

Coupling ReactionReactantCatalyst SystemProduct TypePotential Application
HeckStyrenePd(OAc)₂ / PPh₃Stilbene analogueOLEDs, OPVs
SuzukiPhenylboronic acidPd(PPh₃)₄ / Base4-Aryl-thiophene derivativeOrganic Semiconductors
StilleTributyl(phenyl)tinPd(PPh₃)₄4-Aryl-thiophene derivativeElectrochromic devices
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuI4-Alkynyl-thiophene derivativeNonlinear optics

Preparation of Thiophene-Acrylate Hybrid Structures

The unique bifunctionality of this compound allows for the creation of diverse thiophene-acrylate hybrid structures. These hybrids can be designed to combine the desirable properties of both the thiophene and acrylate (B77674) moieties.

One approach involves the modification of the acrylate group. For example, hydrolysis of the methyl ester can yield the corresponding acrylic acid, which can then be coupled with various amines or alcohols to form amides or other esters. This allows for the introduction of new functional groups that can influence the material's solubility, self-assembly behavior, and biological activity.

Alternatively, the thiophene ring can be further functionalized. For instance, the bromine atom can be replaced with other functional groups through nucleophilic substitution or metal-catalyzed reactions, as discussed in the previous section. This can lead to the formation of donor-acceptor systems within a single molecule, which are of great interest for their charge-transfer properties. The combination of a functionalized thiophene donor and an acrylate acceptor can lead to materials with interesting photophysical properties.

The synthesis of these hybrid structures can also involve the construction of oligomers where thiophene-acrylate units are linked together. This can be achieved through polymerization of the acrylate group or through sequential cross-coupling reactions involving the brominated thiophene.

Incorporation into Polymeric Frameworks and Copolymers

The acrylate functionality of this compound makes it a suitable monomer for polymerization, leading to the formation of polymeric frameworks and copolymers with pendant thiophene units. These polymers can exhibit a combination of properties derived from the polyacrylate backbone and the thiophene side chains.

Radical Polymerization: Conventional free radical polymerization or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to polymerize the acrylate group. This results in a poly(methyl acrylate) backbone with 3-(4-bromo-thiophen-2-yl) side chains. The bromine atom remains available for post-polymerization modification, allowing for the synthesis of functional polymers with complex architectures.

Copolymerization: Copolymerization of this compound with other acrylate or vinyl monomers allows for the tuning of the polymer's properties. For example, copolymerization with hydrophilic monomers can improve the water solubility of the resulting polymer, while copolymerization with monomers bearing specific functional groups can introduce new functionalities.

Electropolymerization: The thiophene moiety can also be utilized for polymerization. Electropolymerization of thiophene derivatives is a well-established method for producing conductive polymer films. While the acrylate group is not directly involved in the electropolymerization, its presence can influence the properties of the resulting polythiophene film, such as its morphology, solubility, and processability.

The following table summarizes different polymerization strategies for incorporating this compound into polymeric structures.

Polymerization MethodMonomer(s)Resulting Polymer StructureKey Features
Radical PolymerizationThis compoundPoly(methyl acrylate) with pendant bromothiophene groupsPost-polymerization functionalization possible
CopolymerizationThis compound + Comonomer (e.g., methyl methacrylate)Random or block copolymer with varied propertiesTunable properties based on comonomer choice
ElectropolymerizationThis compoundPolythiophene backbone with acrylate side chainsConductive polymer films

Development of Analogues with Varied Substituents for Structure-Property Correlations

The systematic variation of substituents on the this compound scaffold is a powerful strategy for establishing structure-property relationships. By introducing different functional groups at various positions on the thiophene ring or by modifying the acrylate moiety, researchers can gain insights into how molecular structure influences the material's electronic, optical, and biological properties. researchgate.net

Substitution at the 4-position: As discussed earlier, the bromine at the 4-position can be replaced with a wide array of substituents using cross-coupling reactions. The electronic nature of these substituents has a profound impact on the molecule's properties. Electron-donating groups (e.g., alkoxy, alkyl) tend to raise the HOMO level, while electron-withdrawing groups (e.g., cyano, nitro) lower the LUMO level. This allows for the fine-tuning of the band gap and redox potentials.

Substitution at other positions: While the 4-position is readily functionalized, modifications at other positions of the thiophene ring can also be explored. For example, introducing substituents at the 3- or 5-positions can influence the steric and electronic properties of the molecule, affecting its packing in the solid state and its charge transport characteristics.

Modification of the acrylate group: Altering the ester group of the acrylate moiety (e.g., replacing the methyl group with longer alkyl chains or other functional groups) can impact the solubility and processing characteristics of the resulting materials. Furthermore, replacing the acrylate with other electron-withdrawing groups can also be a strategy to modulate the electronic properties.

The table below provides examples of how different substituents might influence the properties of this compound analogues.

Position of SubstitutionSubstituent TypeExpected Effect on Properties
4-position of thiopheneElectron-donating (e.g., -OCH₃)Increased HOMO energy level, red-shift in absorption
4-position of thiopheneElectron-withdrawing (e.g., -CN)Decreased LUMO energy level, potential for n-type conductivity
Acrylate esterLong alkyl chainIncreased solubility in organic solvents
Acrylate moietyReplacement with a stronger electron-withdrawing groupLowered LUMO, enhanced electron-accepting ability

Through such systematic studies, a deeper understanding of the structure-property relationships can be achieved, paving the way for the rational design of new materials based on the this compound core for a wide range of applications.

Computational and Theoretical Studies on Methyl 3 4 Bromo Thiophen 2 Yl Acrylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into molecular geometry, stability, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.netrroij.com For Methyl 3-(4-bromo-thiophen-2-yl)-acrylate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms (the optimized geometry). bohrium.comresearchgate.net

The calculations typically reveal that the thiophene (B33073) ring and the acrylate (B77674) group are nearly coplanar. This planarity facilitates electron delocalization across the conjugated π-system, which is a key factor in the molecule's electronic properties and stability. The optimized geometrical parameters, such as bond lengths and angles, obtained from DFT calculations generally show good agreement with experimental data from X-ray diffraction studies of similar thiophene-based structures. rroij.com

Below is a table of representative theoretical bond lengths and angles for the molecule, as would be predicted by DFT calculations.

ParameterBond/AngleTheoretical Value (DFT/B3LYP)
Bond Lengths C=O~1.22 Å
C-S (thiophene)~1.72 Å
C-Br~1.89 Å
C=C (acrylate)~1.35 Å
Bond Angles C-S-C (thiophene)~92.2°
O=C-O~124.5°
C=C-C (acrylate)~121.0°

These values are illustrative and based on calculations for structurally related compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. bohrium.com For conjugated systems like this compound, this gap is relatively small, indicating significant potential for intramolecular charge transfer upon electronic excitation. This charge transfer is a key factor in its optical and electronic properties. researchgate.net

ParameterEnergy (eV)
EHOMO -6.45 eV
ELUMO -2.30 eV
Energy Gap (ΔE) 4.15 eV

These values are representative examples derived from DFT calculations on analogous molecules.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbohrium.com The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the carbonyl oxygen atom of the acrylate group and, to a lesser extent, the sulfur atom in the thiophene ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions are generally found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP analysis provides a clear visual guide to the molecule's reactive sites, which is invaluable for predicting how it will interact with other chemical species. bohrium.com

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. bohrium.commdpi.com

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. icm.edu.pl The calculated shifts for this compound generally correlate well with experimental spectra, aiding in the assignment of specific peaks to the corresponding protons and carbon atoms in the molecule. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. icm.edu.pl These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimental FT-IR spectra helps in assigning the vibrational modes to specific functional groups, such as the C=O stretch of the ester, the C=C stretch of the acrylate, and vibrations associated with the thiophene ring. bohrium.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions are often associated with the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Spectroscopic DataFunctional Group / TransitionPredicted Value
¹³C NMR Carbonyl Carbon (C=O)~165-170 ppm
¹H NMR Vinylic Protons~6.0-7.8 ppm
IR Frequency C=O Stretch~1710-1730 cm⁻¹
UV-Vis (λ_max) π → π*~300-320 nm

These values are typical predictions based on computational studies of similar compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. mdpi.com

For this compound, computational studies can be employed to explore various potential reactions, such as:

Cycloaddition Reactions: DFT calculations can determine the feasibility and stereoselectivity of Diels-Alder or other cycloaddition reactions where the acrylate double bond acts as a dienophile. mdpi.com

Polymerization: Modeling can be used to investigate the mechanism of thermal or radical polymerization, calculating the activation barriers for initiation and propagation steps. researchgate.netresearchgate.net

Nucleophilic Addition/Substitution: The reaction pathways for nucleophilic attack at the acrylate β-carbon or substitution at the brominated thiophene ring can be modeled to understand reaction kinetics and product distributions.

These studies provide atomic-level detail that is often inaccessible through experiments alone, offering a deeper understanding of the molecule's reactivity.

Advanced Materials Applications of Methyl 3 4 Bromo Thiophen 2 Yl Acrylate and Its Derivatives

Optical Materials

Photochromic Systems

Photochromic materials exhibit reversible changes in their absorption spectra upon irradiation with light of a specific wavelength. This property makes them suitable for applications in optical data storage, smart windows, and molecular switches. Derivatives of "Methyl 3-(4-bromo-thiophen-2-yl)-acrylate" are potential precursors for the synthesis of photochromic diarylethenes. Diarylethenes are a class of photochromic compounds known for their thermal stability and high fatigue resistance. rsc.org

The synthesis of diarylethenes often involves the coupling of two thiophene (B33073) units. The bromo-substituent on the thiophene ring of "this compound" can be utilized for carbon-carbon bond formation through cross-coupling reactions, a common strategy in the synthesis of non-symmetric diarylethenes. rsc.org By modifying the acrylate (B77674) group and coupling the thiophene ring with another aromatic unit, it is possible to create diarylethene structures that can undergo a reversible ring-closing and ring-opening reaction upon irradiation with UV and visible light, respectively. For instance, diarylethene-based conjugated polymer networks have demonstrated ultrafast photochromic transformation. rsc.org

Table 1: Photochromic Properties of a Representative Diarylethene Derivative

PropertyValueReference
Absorption Maximum (Open Form)335 nm nih.gov
Absorption Maximum (Closed Form)598 nm nih.gov
Time to Photostationary State (UV irrad.)60 s nih.gov
Color ChangeColorless to Blue nih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data processing. Thiophene-based push-pull chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated spacer, are a promising class of NLO materials. rsc.org

"this compound" can be functionalized to create such push-pull systems. The thiophene ring acts as a part of the π-conjugated bridge. The acrylate group can be modified to act as an electron-accepting group, while the bromo-position can be substituted with an electron-donating group through various organic reactions. The rigidification of the thiophene-based spacer has been shown to significantly enhance the molecular quadratic hyperpolarizability (μβ), a key parameter for second-order NLO activity. acs.orgnih.gov

Table 2: NLO Properties of Thiophene-Based Push-Pull Chromophores

Chromophore Structureλmax (nm)μβ (10⁻⁴⁸ esu)Reference
1D Linear Thiophene-- rsc.org
β-Branched Thiophene-4840 rsc.org
Dithienylethylene Spacer-- acs.org
BEDOT Spacer-- acs.orgnih.gov

Fluorescent Dyes and Probes

Fluorescent dyes and probes are widely used in biological imaging, sensing, and optoelectronic devices like organic light-emitting diodes (OLEDs). Thiophene-based materials are known for their tunable fluorescence properties and good charge mobility. rsc.org

Derivatives of "this compound" can be designed to act as fluorescent materials. For example, polymerization of thiophene monomers can lead to fluorescent polymers. The synthesis of graft copolymers with a poly(thiophene) backbone and poly(methyl acrylate) sidearms has been reported to result in solid-state fluorescent materials with high photoluminescent yields. acs.org Furthermore, the introduction of specific functional groups can turn these molecules into fluorescent sensors for the detection of ions and biomolecules. mdpi.com For instance, a thiophene-based fluorescent chemosensor has been developed for the detection of Zn²⁺ and CN⁻. mdpi.com Acrylate-containing fluorescent probes have also been synthesized for applications in bioimaging. nih.govnih.gov

Table 3: Fluorescence Properties of Thiophene-Based Materials

MaterialApplicationKey FeatureReference
Poly(thiophene) with poly(methyl acrylate) sidearmsSolid-state fluorescent materialPhotoluminescent yield up to 40% acs.org
Thiophene-based chemosensorDetection of Zn²⁺ and CN⁻Fluorescence enhancement upon binding mdpi.com
Acrylate AIE-active dyeCell imagingTwo-photon fluorescent switch nih.gov
Dual acrylate fluorescent probeCysteine detection in living cellsDistinguishable fluorescence for different concentrations nih.gov

Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. Thiophene-based calamitic (rod-like) liquid crystals have been extensively studied. bohrium.comorientjchem.orgorientjchem.org The rigid thiophene ring is a suitable core for mesogenic molecules.

Table 4: Mesomorphic Properties of a Thiophene-Based Liquid Crystal

CompoundPhase Transition Temperatures (°C)Mesophase TypeReference
Thiophene-vinylnitrile Schiff-base with one alkyl chain91.5 - 130.6Smectic tandfonline.com
Thiophene-vinylnitrile Schiff-base with two alkyl chains71.3 - 120.2Smectic tandfonline.com
4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate-Nematic bohrium.comorientjchem.orgorientjchem.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Synthesis

Future synthetic efforts will likely focus on developing more efficient, sustainable, and cost-effective catalytic systems for reactions like the Heck and Suzuki couplings. Research into phosphine-free palladium catalysts or catalysts based on more abundant metals (e.g., copper, nickel) is a promising avenue. researchgate.net For Heck reactions, controlling regioselectivity remains a key challenge, and novel ligand designs could offer solutions to override traditional electronic preferences. nih.gov The development of catalytic systems that operate at room temperature and are insensitive to air and moisture would significantly enhance the practical utility of these synthetic routes. nih.govacs.org

Development of Asymmetric Synthetic Routes

The creation of chiral thiophene (B33073) derivatives is of great interest, particularly for pharmaceutical applications. Asymmetric synthesis of related compounds has been explored, and these principles can be extended to the derivatives of Methyl 3-(4-bromo-thiophen-2-yl)-acrylate. rsc.orgmetu.edu.tr Future work could involve the use of chiral catalysts for asymmetric cross-coupling reactions or the asymmetric hydrogenation of the acrylate (B77674) double bond. The development of organocatalytic methods for the asymmetric functionalization of the thiophene core represents another exciting frontier. sciencedaily.comresearchgate.netacs.org

Integration into Multi-Component Systems and Complex Architectures

The title compound is an ideal substrate for building complex molecular architectures through sequential, multi-component reactions. Its distinct reactive sites (C-Br bond and acrylate system) allow for orthogonal functionalization. Future research could explore one-pot tandem reactions, such as a Suzuki coupling followed by an intramolecular Michael addition, to rapidly construct complex heterocyclic systems. This approach is highly valuable for generating molecular diversity for drug discovery and materials science.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization. The application of advanced in-situ characterization techniques like Surface-Enhanced Raman Scattering (SERS) or specialized NMR methods can provide real-time monitoring of palladium-catalyzed reactions. acs.orgnih.gov These techniques can help identify transient intermediates, determine the active state of the catalyst, and elucidate the factors controlling selectivity and yield. researchgate.netrsc.org Such insights are invaluable for the rational design of improved catalytic processes.

Predictive Modeling for De Novo Material Design

Computational chemistry and predictive modeling are becoming indispensable tools in materials science. Density Functional Theory (DFT) calculations can be used to predict the electronic properties (e.g., HOMO/LUMO levels, bandgap) of polymers and oligomers derived from this compound. nih.govchemrxiv.org This allows for the in silico screening of potential candidates for applications in organic electronics. Furthermore, computational models can predict the metabolic fate and potential toxicity of thiophene-containing compounds, guiding the design of safer pharmaceuticals and materials. femaflavor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.